4-((4-benzylpiperazin-1-yl)methyl)-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide
Description
This compound features a benzofuran core substituted with a methyl group at position 2, a hydroxyl group at position 5, and a carboxamide moiety at position 2. The carboxamide is linked to a 3-chloro-4-methoxyphenyl group, while the benzylpiperazine unit at position 4 introduces a basic nitrogen-rich side chain.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN3O4/c1-19-27(29(35)31-21-8-10-25(36-2)23(30)16-21)28-22(24(34)9-11-26(28)37-19)18-33-14-12-32(13-15-33)17-20-6-4-3-5-7-20/h3-11,16,34H,12-15,17-18H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSULVCNQIJRSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)CC4=CC=CC=C4)O)C(=O)NC5=CC(=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzylpiperazine intermediate, the introduction of the chloromethoxyphenyl group, and the final coupling with the hydroxybenzofuran carboxamide. Common reagents used in these reactions include benzyl chloride, piperazine, chloromethoxybenzene, and various coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-benzylpiperazin-1-yl)methyl)-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chloromethoxy group may result in the formation of a methoxy derivative.
Scientific Research Applications
4-((4-benzylpiperazin-1-yl)methyl)-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from
Compound 34 : N-(3-Hydroxy-4-(4-(2-Methoxy-Phenyl)Piperazin-1-yl)Butyl)-5-Iodo-Benzofuran-2-Carboxamide
- Key Differences :
- Core : Benzofuran with 5-iodo substitution (vs. 5-hydroxy in the target compound).
- Side Chain : Piperazine linked to 2-methoxyphenyl (vs. benzyl group in the target).
- Carboxamide Position : At position 2 (vs. position 3 in the target).
- The 2-methoxyphenylpiperazine may reduce blood-brain barrier penetration compared to the benzyl group .
Compound 35 : Benzo[b]Thiophene-2-Carboxamide Derivative
- Key Differences :
- Core : Benzo[b]thiophene (vs. benzofuran).
- Substituents : Lacks hydroxyl and methyl groups on the aromatic core.
Compound 36/37 : Indole-2-Carboxamide Derivatives
Benzofuran Derivatives from and
GSK8175 () : A polyhalogenated benzofuran with sulfonamide and cyclopropyl groups.
- Key Differences :
- Substituents : Bromo, chloro, and methoxymethoxy groups (vs. chloro, methoxy, and hydroxyl in the target).
- Side Chain : Sulfonamide and cyclopropyl units (vs. benzylpiperazine).
- Impact : Halogens enhance electrophilicity and target binding, but sulfonamide may reduce solubility. The absence of a hydroxyl group limits hydrogen-bonding interactions .
Compound from : N-(1-(2-Cyanobenzyl)Piperidin-4-yl)-N-Methyl-5-(1-(4-Trifluoromethylphenyl)Piperidin-4-yloxy)Benzofuran-2-Carboxamide
- Key Differences: Core: Benzofuran-2-carboxamide (vs. 3-carboxamide in the target). Substituents: Trifluoromethylphenyl and cyanobenzyl groups (vs. benzylpiperazine).
- Piperidine vs. piperazine alters basicity and conformational flexibility .
Carboxamide Analogues from and
BP 27384 () : Thiazolecarboxamide with pyrimidinyl-piperazine.
- Key Differences :
- Core : Thiazole (vs. benzofuran).
- Substituents : Hydroxyethylpiperazine (vs. benzylpiperazine).
- Hydroxyethylpiperazine enhances solubility but may decrease membrane permeability .
Compound from : N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Furan-2-Carboxamide
- Key Differences :
- Core : Benzofuran with 4-chlorobenzoyl (vs. 3-carboxamide in the target).
- Substituents : Furan carboxamide (vs. chloro-methoxyphenyl).
- Impact : The furan ring’s oxygen may participate in weaker hydrogen bonding compared to the target’s hydroxyl group. Chlorobenzoyl enhances electrophilicity but could increase toxicity .
Data Table: Comparative Analysis
Key Research Findings
- Piperazine vs. Piperidine : Benzylpiperazine in the target compound offers stronger basicity (pKa ~8.5) than piperidine derivatives, influencing ionization and cellular uptake .
- Hydroxyl Group : The 5-hydroxy substituent in the target compound enhances solubility (logP ~2.5) compared to halogenated analogs (logP ~4.0 for GSK8175) but may increase susceptibility to oxidative metabolism .
- Receptor Binding : Benzofuran-3-carboxamide analogues show higher selectivity for serotonin receptors (5-HT2A) compared to benzofuran-2-carboxamide derivatives, likely due to spatial orientation differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
